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Introduction
PD173074 is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR)

tyrosine kinases, with high selectivity for FGFR1 and FGFR3.[1][2] The SUM185PE cell line,

derived from a pleural effusion of a patient with anaplastic breast carcinoma, is a valuable

model for studying certain subtypes of triple-negative breast cancer (TNBC).[3][4][5] Notably,

SUM185PE cells are characterized as a luminal androgen receptor (LAR) subtype and harbor

an FGFR3-TACC3 fusion protein, which acts as a primary oncogenic driver.[3][6] This genetic

feature makes SUM185PE cells particularly sensitive to FGFR inhibition, rendering them an

ideal system for evaluating the efficacy and mechanism of action of compounds like PD173074.

These notes provide a summary of the effects of PD173074 on SUM185PE cells and detailed

protocols for reproducing key experiments.
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Characteristic Description Source

Origin
Metastatic Pleural Effusion,

Anaplastic Breast Carcinoma
[3][4][7]

Subtype

Triple-Negative Breast Cancer

(TNBC), Luminal Androgen

Receptor (LAR)

[3][7]

Receptor Status

ER-negative, PR-negative,

HER2-positive

(overexpression)

[3][4]

Key Mutations

FGFR3-TACC3 Fusion,

PIK3CA (p.His1047Arg), TP53

(p.Gln144Ter)

[6][7]

Growth Properties
Grows in clumps; Doubling

time approx. 92.4 hours
[4][7]

Signaling Dependency
Reliant on FGFR signaling and

PI3K/Akt/mTOR pathway
[3][6]

Table 2: Efficacy of PD173074 in SUM185PE Cells
Parameter Value

Experimental
Conditions

Source

IC50 (Growth

Inhibition)
20 nM

6-day incubation,

CellTiter96 analysis
[1]

Cell Proliferation
Dose-dependent

decrease

Treatment for 24-72

hours
[6]

Cell Cycle G1 Phase Arrest
Treatment with

PD173074
[6]

Apoptosis
Induction (cleaved

PARP detected)

Treatment for 24-72

hours
[6]
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Table 3: Effect of PD173074 on Key Signaling Proteins in
SUM185PE Cells

Protein Target Effect of PD173074 Treatment Time Source

p-AKT Significant reduction 1 hour [8]

p-ERK1/2 Significant reduction 1 hour [8]

p-FRS2 Significant reduction 1 hour [8]

Cyclin A Decreased expression 24-72 hours [6]

pRb Decreased expression 24-72 hours [6]

Signaling Pathway and Mechanism of Action
PD173074 exerts its effects by directly inhibiting the kinase activity of the oncogenic FGFR3-

TACC3 fusion protein. This blockade prevents the phosphorylation of downstream signaling

molecules, primarily through the AKT and MAPK/ERK pathways. Inhibition of these pathways

leads to a halt in cell cycle progression and the induction of apoptosis.
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Caption: PD173074 inhibits the FGFR3-TACC3 fusion, blocking AKT and ERK signaling
pathways.

Experimental Protocols
Protocol for Culturing SUM185PE Cells
SUM185PE cells require specific media and handling, as they grow in clumps and do not reach

100% confluency.[4]

Materials:

Base Medium: Ham's F-12 (e.g., Gibco #11765)[4]

Fetal Bovine Serum (FBS)

Hydrocortisone

Insulin

HEPES buffer

Reagent for cell dissociation (e.g., TrypLE™ Express, Gibco #12605-010)[4]

Phosphate Buffered Saline (PBS)

T-25 or T-75 cell culture flasks

Incubator: 37°C, 5% CO2

Culture Medium Recipe:

Ham's F-12

5% Fetal Bovine Serum

1 µg/ml Hydrocortisone

5 µg/ml Insulin
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10 mM HEPES

Procedure:

Thawing Cells: a. Quickly thaw the vial of cells in a 37°C water bath.[9] b. Transfer the cell

suspension to a 15 mL conical tube containing 9 mL of pre-warmed culture medium. c.

Centrifuge at 300 x g for 3-5 minutes to pellet the cells. d. Resuspend the cell pellet in fresh

culture medium and transfer to a T-25 flask. e. Incubate at 37°C with 5% CO2. Change the

medium after 24 hours.[9]

Cell Maintenance and Subculturing: a. Monitor cell growth. Cells should be passaged when

they appear 50-60% confluent, as they grow in clumps.[4] b. Aspirate the old medium and

rinse the flask with sterile PBS. c. Add 2-3 mL of TrypLE™ Express and incubate at 37°C for

2-5 minutes, or until cells detach. d. Neutralize the TrypLE™ with an equal volume of culture

medium containing FBS. e. Collect the cells in a conical tube and centrifuge at 200-300 x g

for 3 minutes. f. Resuspend the pellet in fresh medium and plate at the desired density (e.g.,

a 1:3 to 1:6 split ratio).[10]

Protocol for Cell Viability (MTS/MTT) Assay
This protocol determines the dose-dependent effect of PD173074 on cell viability.
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Day 1: Cell Seeding

Day 2: Drug Treatment

Day 5: Assay Readout

1. Prepare single-cell
suspension of SUM185PE

2. Seed cells in 96-well plate
(e.g., 2,000-10,000 cells/well)

3. Incubate overnight
(37°C, 5% CO2)

4. Prepare serial dilutions
of PD173074 in medium

5. Add drug dilutions to wells
(include DMSO vehicle control)

6. Incubate for desired period
(e.g., 72 hours)

7. Add MTS or MTT reagent
to each well

8. Incubate for 1-4 hours
(37°C, 5% CO2)

9. If using MTT, add
solubilization solution

10. Read absorbance on a
microplate reader

Click to download full resolution via product page

Caption: Workflow for assessing cell viability after PD173074 treatment.
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Procedure:

Cell Seeding (Day 1): a. Harvest and count SUM185PE cells, preparing a single-cell

suspension. b. Seed 2,000-10,000 cells per well in a 96-well plate in a final volume of 100

µL.[6][11] c. Include wells for no-cell background controls. d. Incubate the plate overnight at

37°C, 5% CO2.

Drug Treatment (Day 2): a. Prepare a stock solution of PD173074 in DMSO. b. Perform

serial dilutions of PD173074 in culture medium to achieve final desired concentrations (e.g.,

0.1 nM to 1 µM). c. Remove the old medium from the cells and add 100 µL of the drug-

containing medium to the respective wells. Include a DMSO-only vehicle control. d. Incubate

for the desired treatment duration (e.g., 72 hours).

Assay Readout (Day 5): a. Add 10-20 µL of MTS or MTT reagent to each well.[12][13] b.

Incubate at 37°C for 1-4 hours, protected from light. c. If using MTT, add 100 µL of

solubilization solution to each well and mix to dissolve the formazan crystals.[12][13] d.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT) using a microplate reader. e. Normalize the data to the vehicle-treated control cells to

determine the percentage of viability and calculate the IC50 value.

Protocol for Western Blot Analysis
This protocol is for detecting changes in the phosphorylation of key signaling proteins like AKT

and ERK1/2 following PD173074 treatment.
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1. Seed SUM185PE cells
in 6-well plates

2. Treat with PD173074
(e.g., 5-75 nM for 1 hour)

3. Lyse cells on ice and
collect protein extract

4. Determine protein
concentration (e.g., BCA assay)

5. Separate proteins
via SDS-PAGE

6. Transfer proteins to a
nitrocellulose membrane

7. Block membrane
(e.g., 5% BSA or milk)

8. Incubate with Primary Antibody
(e.g., anti-p-AKT) overnight at 4°C

9. Wash and incubate with
HRP-conjugated Secondary Antibody

10. Add chemiluminescent
substrate (ECL)

11. Detect signal and
analyze band intensity

Click to download full resolution via product page

Caption: Standard workflow for Western Blot analysis of protein phosphorylation.
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Procedure:

Cell Treatment and Lysis: a. Seed SUM185PE cells in 6-well plates and grow until they are

~70-80% confluent. b. Treat cells with the desired concentrations of PD173074 (e.g., 5-75

nM) or DMSO control for a short duration (e.g., 1 hour) to observe signaling changes.[8] c.

Aspirate medium, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with

protease and phosphatase inhibitors). d. Scrape cells, collect the lysate, and centrifuge at

high speed at 4°C to pellet cell debris. Collect the supernatant.[14]

SDS-PAGE and Transfer: a. Determine the protein concentration of each lysate using a BCA

or Bradford assay. b. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in

Laemmli sample buffer. c. Load samples onto an SDS-PAGE gel and run electrophoresis to

separate proteins by size.[14] d. Transfer the separated proteins to a nitrocellulose or PVDF

membrane.[15]

Immunodetection: a. Block the membrane for 1 hour at room temperature in a blocking buffer

(e.g., 5% non-fat milk or BSA in TBST).[14][15] b. Incubate the membrane with a specific

primary antibody (e.g., anti-p-AKT, anti-p-ERK1/2, or total protein controls) overnight at 4°C

with gentle agitation.[14] c. Wash the membrane three times with TBST for 5-10 minutes

each. d. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room

temperature.[15] e. Wash the membrane again three times with TBST. f. Apply an enhanced

chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or

X-ray film.[15] g. Quantify band intensity using software like ImageJ and normalize

phosphorylated proteins to their total protein counterparts and a loading control (e.g., Tubulin

or GAPDH).[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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